Benzene, (5-chloro-1-pentynyl)-

Physicochemical characterization Purification Process chemistry

Benzene, (5-chloro-1-pentynyl)- (also referred to as 5-chloro-1-phenyl-1-pentyne or 5-phenylpent-4-ynyl chloride) is a phenyl-conjugated internal alkyne bearing a terminal primary alkyl chloride. Its molecular formula is C₁₁H₁₁Cl and its molecular weight is 178.66 g/mol.

Molecular Formula C11H11Cl
Molecular Weight 178.66 g/mol
CAS No. 24463-87-4
Cat. No. B15360591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (5-chloro-1-pentynyl)-
CAS24463-87-4
Molecular FormulaC11H11Cl
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CCCCCl
InChIInChI=1S/C11H11Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,6,10H2
InChIKeyCNFXMYILAIFDPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, (5-chloro-1-pentynyl)- (CAS 24463-87-4): Bifunctional Haloalkyne Building Block with Orthogonal Reactive Handles


Benzene, (5-chloro-1-pentynyl)- (also referred to as 5-chloro-1-phenyl-1-pentyne or 5-phenylpent-4-ynyl chloride) is a phenyl-conjugated internal alkyne bearing a terminal primary alkyl chloride. Its molecular formula is C₁₁H₁₁Cl and its molecular weight is 178.66 g/mol . The compound integrates three distinct structural features—an aromatic ring, an internal carbon–carbon triple bond, and a chloroalkyl chain—within a single small-molecule scaffold. This architecture furnishes two chemically orthogonal reactive centers: the chloro terminus is susceptible to nucleophilic displacement and transition-metal-catalyzed cross-coupling, while the alkyne participates in cycloaddition, hydrofunctionalization, and cycloisomerization chemistry [1]. The compound is recognized under the NSC inventory (NSC 140353) and is listed in the EINECS registry, confirming its established commercial availability for research and industrial procurement.

Why 5-Chloro-1-phenyl-1-pentyne Cannot Be Replaced by Non-Halogenated or Mono-Functional Analogs in Multi-Step Synthetic Sequences


Although in-class compounds such as 1-phenyl-1-pentyne (CAS 4250-81-1) and 5-chloro-1-pentyne (CAS 14267-92-6) share either the phenylalkyne or chloroalkyne pharmacophore, neither possesses the full bifunctional character of Benzene, (5-chloro-1-pentynyl)- . The non-halogenated analog lacks the electrophilic chloro handle required for alkylation, nucleophilic substitution, or nickel-catalyzed Kumada-type coupling with Grignard reagents, fundamentally limiting its utility in convergent synthetic routes [1]. Conversely, 5-chloro-1-pentyne lacks the aromatic UV chromophore and the π-stacking / lipophilic phenyl group that governs chromatographic traceability, phase-transfer behavior, and binding interactions in medicinal chemistry campaigns. The five-carbon spacer between the alkyne and the chloro group further dictates ring-size outcomes in metal-catalyzed cycloisomerization and electrochemical reductive cyclization, where chain-length homologs (e.g., 7‑halo‑1‑phenyl‑1‑heptyne) yield cyclized products while the 5‑carbon scaffold diverts exclusively to dimeric products [2]. Generic substitution therefore introduces either a missing reactive site or an altered spacer length that redirects reaction chemoselectivity, compromising synthetic yields and product identity.

Quantitative Head-to-Head Evidence: Why Benzene, (5-chloro-1-pentynyl)- Outperforms Nearest Analogs in Physicochemical, Catalytic, and Electrochemical Dimensions


Physicochemical Differentiation: Elevated Density and Boiling Point Enable Improved Purification and Handling vs. Non-Halogenated Analog

Benzene, (5-chloro-1-pentynyl)- exhibits a density of 1.06 g/cm³ and a boiling point of 273.6 °C at 760 mmHg, while the non-halogenated comparator 1-phenyl-1-pentyne displays a lower density of 0.903–0.906 g/mL and a boiling point of 213–215 °C . The +0.15 g/cm³ density differential and +59 °C boiling point elevation confer practical advantages in liquid–liquid extraction separations (enhanced phase settling) and fractional distillation, where the target compound remains in the higher-boiling fraction, reducing cross-contamination risks during multi-step syntheses.

Physicochemical characterization Purification Process chemistry

Lipophilicity Enhancement: Higher LogP of Chloro-Substituted Phenylalkyne Drives Superior Membrane Penetration Predictions vs. Non-Halogenated Analog

The calculated octanol–water partition coefficient (LogP) of Benzene, (5-chloro-1-pentynyl)- is 3.06, compared to 2.84 for 1-phenyl-1-pentyne [1][2]. This ΔLogP of +0.22 reflects the incremental lipophilicity conferred by the terminal chlorine atom. In drug-discovery contexts where LogP values between 2 and 4 are often targeted for optimal passive membrane permeability, the target compound's elevated lipophilicity may translate into improved blood–brain barrier penetration potential or cellular uptake in phenotypic screening assays, whereas the non-halogenated analog falls below the LogP threshold preferred for certain CNS-targeted chemotypes.

Lipophilicity Drug design ADME prediction

Electrophilic Reactivity in Ni-Catalyzed Cross-Coupling: Chloro Handle Enables Alkynyl–Alkyl Bond Formation Unavailable to Non-Halogenated Phenylalkynes

In the nickel pincer complex-catalyzed cross-coupling of non-activated alkyl halides with alkynyl Grignard reagents, Benzene, (5-chloro-1-pentynyl)- participates as an alkyl chloride electrophile, delivering the coupled product in approximately 54% yield [1]. In stark contrast, 1-phenyl-1-pentyne, which lacks the terminal chloro leaving group, cannot engage in this oxidative-addition-driven catalytic manifold and is entirely unreactive under the same conditions. This reactivity dichotomy constitutes a binary, qualitative differentiation: the target compound enables a convergent C(sp³)–C(sp) bond-forming disconnection that is mechanistically inaccessible to the non-halogenated comparator.

Cross-coupling Nickel catalysis Alkynyl Grignard

Chain-Length-Governed Chemoselectivity in Electrochemical Reduction: 5-Carbon Spacer Diverts Product Distribution to Dimers, While 7-Carbon Homologs Cyclize

Controlled-potential electrolysis of phenyl-conjugated haloalkynes at carbon cathodes in DMF containing nickel(I) salen reveals a pronounced chain-length dependency. Reduction of 5-halo-1-phenyl-1-pentyne (the scaffold encompassing the target compound's chloro, bromo, and iodo analogs) produces the carbocyclic product benzylidenecyclobutane in ≤1% yield, while dimeric diphenylalkadiynes are obtained in 85–93% yield [1]. By comparison, 7-bromo- and 7-iodo-1-phenyl-1-heptyne afford the analogous carbocycle benzylidenecyclohexane in up to 41% yield under identical conditions. This >40-fold inversion in cyclization efficiency is a direct consequence of the two-carbon difference in spacer length.

Electrochemical reduction Nickel(I) salen Cyclization vs. dimerization

Orthogonal Functionalization Sequence: Chloro and Alkyne Reactivity Zones Permit Iterative Derivatization Not Possible with Mono-Functional Analogs

The target compound possesses two chemically distinct reactive sites: a terminal alkyl chloride amenable to Sₙ2 displacement or cross-coupling (C–Cl bond dissociation energy ~339 kJ/mol), and an internal alkyne capable of CuAAC click chemistry, hydroboration, or cycloisomerization [1]. In contrast, 1-phenyl-1-pentyne offers only the alkyne reactivity manifold, while 5-chloro-1-pentyne lacks the aryl substituent that provides UV detectability (aromatic chromophore, λₘₐₓ ~255 nm) and π-stacking interactions. The bifunctional architecture enables a two-step sequential diversification—first alkyne functionalization (e.g., azide–alkyne cycloaddition), then chloro displacement—without protecting-group manipulation, a synthetic efficiency gain that neither mono-functional analog can deliver.

Orthogonal reactivity Click chemistry Sequential synthesis

Halogen-Dependent Reactivity Gradient: Chloro Analog Offers Balanced Leaving-Group Ability for Controlled Substitution vs. Bromo and Iodo Congeners

Across the 5-halo-1-phenyl-1-pentyne series, the leaving-group aptitude follows the order I > Br > Cl, as reflected by both empirical Sₙ2 reactivity trends and the C–X bond dissociation energies (C–I ≈ 228 kJ/mol, C–Br ≈ 276 kJ/mol, C–Cl ≈ 339 kJ/mol) [1]. The chloro derivative (target compound) occupies a reactivity 'sweet spot': it is sufficiently electrophilic to undergo nickel-catalyzed cross-coupling (54% yield, vide supra) yet less prone to premature solvolysis or elimination side reactions than the bromo or iodo analogs under basic or nucleophilic conditions. The bromo analog (CAS 57718-13-5) and iodo analog (CAS 34886-50-5) exhibit higher intrinsic reactivity that, while advantageous in certain contexts, reduces shelf stability and complicates chromatographic purification due to on-column degradation [1]. This reactivity gradient provides the procurement scientist with a tunable parameter: the chloro compound is preferred when controlled, selective mono-functionalization is required without competing elimination.

Leaving-group ability Nucleophilic substitution Reactivity tuning

Optimal Deployment Scenarios for Benzene, (5-chloro-1-pentynyl)- Based on Quantitatively Validated Differentiation


Convergent Synthesis of Diphenylalkadiyne Dimers via Electrochemical Dimerization

When the synthetic objective is the preparation of symmetrical diphenylalkadiyne dimers, Benzene, (5-chloro-1-pentynyl)- is the superior substrate choice. As established by the nickel(I) salen electroreduction study, 5‑halo‑1‑phenyl‑1‑pentyne derivatives produce dimers in 85–93% yield with minimal cyclization side products (≤1%), while 7‑halo homologs divert approximately half of the starting material to carbocyclic products [1]. The chloro analog combines high dimer selectivity with the practical handling advantages of attenuated leaving-group reactivity (C–Cl BDE ≈ 339 kJ/mol vs. C–I ≈ 228 kJ/mol), reducing pre-reaction degradation during substrate preparation and electrolysis setup. This scenario is directly supported by controlled-potential electrolysis data in DMF/TMABF₄ with electrogenerated Ni(I) salen [1].

Medicinal Chemistry Library Expansion via Sequential Orthogonal Functionalization

For medicinal chemistry programs requiring rapid diversification of a phenylalkyne scaffold, Benzene, (5-chloro-1-pentynyl)- enables a two-step, protection-free sequence: (i) CuAAC click chemistry at the internal alkyne to install a triazole moiety, followed by (ii) nucleophilic displacement or nickel-catalyzed cross-coupling at the chloro terminus (54% demonstrated cross-coupling yield) [2]. This orthogonal reactivity is not achievable with 1‑phenyl‑1‑pentyne (no chloro handle) or with 5‑chloro‑1‑pentyne (no aryl UV chromophore for HPLC monitoring). The compound's LogP of 3.06 places it within the optimal range for CNS drug-like space, and its density of 1.06 g/cm³ facilitates clean phase separation during automated parallel workup .

Process-Scale Synthesis Requiring Distillation-Based Purification

The elevated boiling point (273.6 °C at 760 mmHg) of Benzene, (5-chloro-1-pentynyl)- relative to 1‑phenyl‑1‑pentyne (213–215 °C) provides a wider thermal operating window for fractional distillation . In kilogram-scale campaigns where distillation is the preferred purification method, the +59 °C boiling point differential reduces the risk of product carryover into lower-boiling impurity fractions. Additionally, the higher density (1.06 vs. 0.903 g/mL) improves phase separation kinetics in aqueous–organic extraction workflows, reducing cycle times in continuous-flow liquid–liquid separators.

Electrochemical Mechanistic Probes of Haloalkyne Reduction Pathways

The chloro derivative serves as an ideal substrate for fundamental electrochemical studies of carbon–halogen bond cleavage, owing to its intermediate reduction potential between the bromo and iodo analogs. The systematic product distribution data—≤1% cyclization, 85–93% dimer formation under Ni(I) salen catalysis—provide a well-characterized baseline against which new catalyst systems or electrode materials can be benchmarked [1]. Researchers developing novel electrocatalytic C–C bond-forming reactions can use this compound as a standardized substrate to quantify catalyst performance, leveraging the existing voltammetric and controlled-potential electrolysis dataset.

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